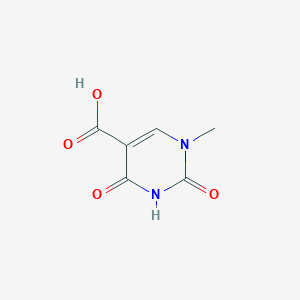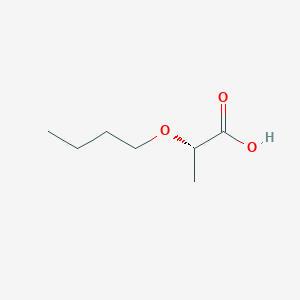
6-methyl-2-(3-methylphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as SK&F 86002 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of alpha-glucosidase, an enzyme involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Efectos Bioquímicos Y Fisiológicos
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-(3-methylphenyl)-1H-benzimidazole in lab experiments include its potent pharmacological activity, easy synthesis method, and low toxicity. The compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, the limitations include its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
The future directions for research on 6-methyl-2-(3-methylphenyl)-1H-benzimidazole include exploring its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization. The compound has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Aplicaciones Científicas De Investigación
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antibacterial, antifungal, and antiviral activities.
Propiedades
Número CAS |
18818-49-0 |
|---|---|
Nombre del producto |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-10-4-3-5-12(8-10)15-16-13-7-6-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
QGGRWTWPFWNTJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)



![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)




![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
